1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid
Overview
Description
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid is a complex organic compound that features a unique structure combining a benzodioxole group, an imidazo[1,2-a]pyridine moiety, and a piperidine carboxylic acid. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway. By interacting with microtubules and tubulin, it causes cell cycle arrest at the S phase . This leads to the induction of apoptosis in cancer cells .
Pharmacokinetics
The compound’s anticancer activity against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This is particularly evident in prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to bind to cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of prostaglandins . This interaction is crucial for its potential anti-inflammatory properties. Additionally, the compound may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation . This effect is likely mediated through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways. In addition, the compound can influence gene expression, leading to changes in the levels of various proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, the compound may interact with transcription factors, altering gene expression and influencing cellular responses. The binding interactions with receptors and ion channels further contribute to its modulatory effects on cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to the gradual degradation of the compound, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may retain biological activity and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester the compound, influencing its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxole group: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the benzodioxole moiety to the imidazo[1,2-a]pyridine core.
Attachment of the piperidine carboxylic acid: This final step may involve nucleophilic substitution or amide bond formation to link the piperidine carboxylic acid to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
- 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone
- 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Uniqueness
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds. For example, the presence of the piperidine carboxylic acid moiety may enhance its solubility and bioavailability, making it more effective in certain applications.
Properties
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-21(26)15-4-3-8-23(11-15)12-16-20(22-19-5-1-2-9-24(16)19)14-6-7-17-18(10-14)28-13-27-17/h1-2,5-7,9-10,15H,3-4,8,11-13H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSLUTNVSUSGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(N=C3N2C=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587705 | |
Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-43-9 | |
Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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